molecular formula C9H14N4O2S B6241999 N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide CAS No. 1094857-26-7

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B6241999
CAS No.: 1094857-26-7
M. Wt: 242.30 g/mol
InChI Key: BTCHEYSHRJANND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is a chemical compound with a unique structure that combines a cyclopropyl group, a hydrazinyl group, a methyl group, and a pyridine-3-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative and introduce the sulfonamide group through sulfonation reactions. The cyclopropyl and hydrazinyl groups can be introduced through subsequent reactions involving cyclopropylation and hydrazination, respectively. The methyl group is usually added via methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-carboxamide
  • N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-phosphonamide

Uniqueness

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

1094857-26-7

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

IUPAC Name

N-cyclopropyl-6-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N4O2S/c1-13(7-2-3-7)16(14,15)8-4-5-9(12-10)11-6-8/h4-7H,2-3,10H2,1H3,(H,11,12)

InChI Key

BTCHEYSHRJANND-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CN=C(C=C2)NN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.